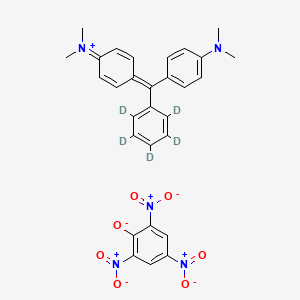

Malachite Green D5 Picrate

Description

Properties

IUPAC Name |

[4-[[4-(dimethylamino)phenyl]-(2,3,4,5,6-pentadeuteriophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;2,4,6-trinitrophenolate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N2.C6H3N3O7/c1-24(2)21-14-10-19(11-15-21)23(18-8-6-5-7-9-18)20-12-16-22(17-13-20)25(3)4;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h5-17H,1-4H3;1-2,10H/q+1;/p-1/i5D,6D,7D,8D,9D; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKJSJDRORUIJJI-AYVDECCJSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=CC=C3.C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C)[2H])[2H].C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H27N5O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583569 |

Source

|

| Record name | 4-{[4-(Dimethylamino)phenyl][(~2~H_5_)phenyl]methylidene}-N,N-dimethylcyclohexa-2,5-dien-1-iminium 2,4,6-trinitrophenolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

562.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258668-21-1 |

Source

|

| Record name | 4-{[4-(Dimethylamino)phenyl][(~2~H_5_)phenyl]methylidene}-N,N-dimethylcyclohexa-2,5-dien-1-iminium 2,4,6-trinitrophenolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1258668-21-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Malachite Green D5 Picrate

This technical guide provides a comprehensive overview of the synthesis and characterization of Malachite Green D5 Picrate, a stable isotope-labeled derivative of the triphenylmethane dye, Malachite Green. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who require a detailed understanding of the preparation and rigorous analysis of isotopically labeled standards. The guide delves into the mechanistic rationale behind the synthetic steps, provides detailed experimental protocols, and outlines a suite of characterization techniques essential for verifying the compound's identity, purity, and structural integrity.

Introduction: The Rationale for Isotopic Labeling

Malachite Green (MG) is a potent and widely used cationic triphenylmethane dye with historical applications in the textile industry and, more controversially, as an antimicrobial agent in aquaculture.[1][2] Its primary metabolite in biological systems is the reduced, colorless form, Leucomalachite Green (LMG).[2] Due to concerns over its potential carcinogenicity, regulatory bodies worldwide monitor the presence of both MG and LMG residues in food products.[3]

Accurate quantification of these residues at trace levels necessitates the use of internal standards in analytical methods like Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Stable isotope-labeled (SIL) analogues of the target analytes are the gold standard for this purpose. Malachite Green D5 (MG-d5), where the five hydrogen atoms on the non-dimethylamino-substituted phenyl ring are replaced with deuterium, serves as an ideal internal standard.[4] Its chemical behavior is nearly identical to the unlabeled analyte, but its increased mass allows for clear differentiation in a mass spectrometer, ensuring high precision and accuracy in quantification.[4]

This guide focuses on the synthesis of MG-d5 as a picrate salt. Picrate salts are often crystalline and stable derivatives of organic bases, formed by the reaction with picric acid.[5][6] The formation of the picrate salt facilitates the isolation, purification, and handling of the final MG-d5 product.

Synthetic Pathway and Mechanistic Considerations

The synthesis of Malachite Green D5 Picrate is a two-stage process:

-

Stage 1: Synthesis of Malachite Green D5 Cation. This involves the acid-catalyzed condensation of Benzaldehyde-d5 with N,N-dimethylaniline to form the colorless Leucomalachite Green D5 (LMG-d5), followed by chemical oxidation to the colored Malachite Green D5 cation.

-

Stage 2: Formation of the Picrate Salt. The aqueous solution of the Malachite Green D5 cation is then treated with a solution of picric acid to precipitate the stable picrate salt.

Stage 1: Synthesis of Malachite Green D5

The core of this synthesis is an electrophilic aromatic substitution reaction.[7]

-

Step 1: Activation of Benzaldehyde-d5. In the presence of a strong acid catalyst (e.g., concentrated sulfuric or hydrochloric acid), the carbonyl oxygen of benzaldehyde-d5 is protonated.[8][9] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by the electron-rich aromatic ring of N,N-dimethylaniline.

-

Step 2: First Electrophilic Aromatic Substitution. An N,N-dimethylaniline molecule acts as a nucleophile, attacking the activated carbonyl carbon of benzaldehyde-d5. The attack occurs at the para-position to the highly activating dimethylamino group, which is both sterically and electronically favored. This forms a diarylcarbinol intermediate.

-

Step 3: Second Electrophilic Aromatic Substitution. The hydroxyl group of the diarylcarbinol intermediate is protonated by the acid catalyst, forming a good leaving group (water). The departure of water generates a resonance-stabilized carbocation. This carbocation is a potent electrophile that is then attacked by a second molecule of N,N-dimethylaniline, again at the para-position. This sequence of reactions results in the formation of the colorless leuco-base, Leucomalachite Green D5 (LMG-d5).[1]

-

Step 4: Oxidation to Malachite Green D5. The final step in forming the dye is the oxidation of the LMG-d5.[1][8] The central C-H bond of the leuco-base is susceptible to oxidation. A suitable oxidizing agent, such as lead dioxide (PbO₂) or manganese dioxide (MnO₂), is used to abstract a hydride ion (H⁻), leading to the formation of the resonance-stabilized, intensely colored Malachite Green D5 cation.[2][8] The choice of a mild but effective oxidizing agent is crucial to prevent over-oxidation or degradation of the dye structure.

Diagram 1: Synthetic Workflow for Malachite Green D5 Cation

Stage 2: Picrate Salt Formation

The formation of Malachite Green D5 Picrate is a straightforward acid-base reaction.[5]

-

Mechanism: Malachite Green D5 exists as a stable organic cation. Picric acid (2,4,6-trinitrophenol) is a strong organic acid due to the electron-withdrawing effects of the three nitro groups, which stabilize the resulting phenoxide anion (picrate).[6] When an aqueous or ethanolic solution of picric acid is added to the solution containing the Malachite Green D5 cation, a salt is formed through electrostatic attraction between the positively charged dye cation and the negatively charged picrate anion.[10] This salt is often sparingly soluble in the reaction medium, leading to its precipitation as a crystalline solid.[5]

Diagram 2: Picrate Salt Formation

Experimental Protocols

Safety Precaution: All procedures should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn at all times. Picric acid is an explosive when dry and must be handled with extreme care, typically wetted with water for storage. Lead dioxide is toxic.

Protocol for Synthesis of Malachite Green D5

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine Benzaldehyde-d5 (1.0 g, ~8.9 mmol) and N,N-dimethylaniline (2.3 g, 19.0 mmol, ~2.1 eq.).[11]

-

Acid Addition: Slowly add concentrated hydrochloric acid (3.0 mL) to the mixture while stirring.[11] The choice of a strong mineral acid is critical for the initial activation of the aldehyde.

-

Condensation Reaction: Heat the reaction mixture in a water bath at 100°C for 4-6 hours.[8][11] The prolonged heating ensures the completion of the two successive electrophilic aromatic substitution reactions.

-

Work-up and Isolation of Leuco-base: Cool the reaction mixture to room temperature. Make the solution alkaline by the slow addition of a 20% sodium hydroxide solution until the green color disappears, indicating the presence of the leuco-base. The LMG-d5 will separate as an oily or solid mass.

-

Purification of Leuco-base: Extract the LMG-d5 into an organic solvent such as diethyl ether or dichloromethane. Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude LMG-d5.

-

Oxidation: Dissolve the crude LMG-d5 (assuming ~2.9 g, ~8.6 mmol) in 100 mL of 5% aqueous acetic acid. While stirring vigorously, add lead dioxide (PbO₂) (2.5 g, 10.5 mmol) portion-wise over 15 minutes.[8] The solution will turn an intense green.

-

Post-Oxidation Work-up: Stir the mixture for 1-2 hours at room temperature. Filter the solution to remove excess lead dioxide and any lead salts. The resulting green filtrate contains the Malachite Green D5 cation and is used directly in the next step.

Protocol for Preparation of Malachite Green D5 Picrate

-

Preparation of Picric Acid Solution: In a separate beaker, prepare a saturated solution of picric acid in warm ethanol or a 1% aqueous solution.[5][10]

-

Precipitation: While stirring the green filtrate containing the Malachite Green D5 cation, add the picric acid solution dropwise.[5] A dark, crystalline precipitate of Malachite Green D5 Picrate will begin to form.

-

Crystallization and Isolation: Continue adding the picric acid solution until precipitation appears complete. Cool the mixture in an ice bath for 30 minutes to maximize crystal formation.

-

Filtration and Washing: Collect the crystalline product by vacuum filtration. Wash the crystals with a small amount of cold water, followed by a small amount of cold ethanol to remove any unreacted starting materials.

-

Drying: Dry the product in a vacuum desiccator. Do not heat the product , as picrate salts can be heat-sensitive. The final product is a dark green or black crystalline solid.

Comprehensive Characterization

Rigorous characterization is essential to confirm the identity, purity, and isotopic incorporation of the synthesized Malachite Green D5 Picrate.

Quantitative Data Summary

| Parameter | Theoretical Value | Expected Outcome |

| Molecular Formula | C₂₉H₂₂D₅N₅O₇ | Confirmed by HRMS |

| Molecular Weight | 562.58 g/mol | Confirmed by HRMS |

| Isotopic Purity | >98 atom % D | Determined by Mass Spectrometry |

| UV-Vis λmax (in water) | ~617-621 nm | No significant shift from unlabeled MG |

Spectroscopic and Spectrometric Analysis

-

Mass Spectrometry (MS): This is the most critical technique for confirming the identity and isotopic enrichment.

-

Technique: High-Resolution Mass Spectrometry (HRMS) with electrospray ionization (ESI) in positive ion mode.

-

Expected Results: The primary ion detected will be the Malachite Green D5 cation, [C₂₃H₂₀D₅N₂]⁺. The expected m/z value will be approximately 334.22, which is 5 mass units higher than the corresponding unlabeled Malachite Green cation (m/z ≈ 329.19). The exact mass measurement from HRMS should match the theoretical value for the deuterated cation to within 5 ppm. Tandem MS (MS/MS) fragmentation will show characteristic losses, such as the loss of the deuterated phenyl group, providing further structural confirmation.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information.

-

¹H NMR: The spectrum will resemble that of unlabeled Malachite Green, showing signals for the N-methyl protons and the protons on the two N,N-dimethylaminophenyl rings.[12] Crucially, the signals corresponding to the protons on the third phenyl ring (typically in the 7.0-7.5 ppm range) will be absent, confirming successful deuteration.

-

¹³C NMR: The spectrum will be very similar to that of unlabeled Malachite Green, as deuterium substitution has a minimal effect on carbon chemical shifts.[13]

-

²H (Deuterium) NMR: This is a direct method to observe the incorporated deuterium. A signal (or signals) will be present in the aromatic region of the ²H spectrum, providing definitive proof of deuteration.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the key functional groups present in the final salt.

-

Technique: Attenuated Total Reflectance (ATR) or KBr pellet.

-

Expected Results: The spectrum will be a composite of the Malachite Green D5 cation and the picrate anion. Key expected peaks include:[14][15][16]

-

~3000-2800 cm⁻¹: C-H stretching from the methyl and aromatic groups.

-

~1590-1560 cm⁻¹: C=C stretching vibrations from the aromatic rings.

-

~1540 cm⁻¹ and ~1340 cm⁻¹: Asymmetric and symmetric stretching of the nitro groups (NO₂) from the picrate anion, which are very strong and characteristic.

-

~1360 cm⁻¹: C-N stretching of the tertiary amine.

-

~1170 cm⁻¹: C-N stretching associated with the iminium character.

-

Characteristic C-D stretching vibrations may be observed around 2200 cm⁻¹, though they are often weak.

-

-

-

UV-Visible (UV-Vis) Spectroscopy: This technique confirms the integrity of the chromophore.

-

Technique: Solution in a suitable solvent like water or ethanol.

-

Expected Results: The spectrum should show the characteristic intense absorption maximum (λmax) of the Malachite Green chromophore at approximately 617-621 nm.[17][18][19] The isotopic labeling is not expected to cause a significant shift in the λmax. The high molar extinction coefficient (ε ≈ 10⁵ M⁻¹cm⁻¹) confirms the presence of the colored form.[1]

-

Conclusion

This guide outlines a robust and verifiable pathway for the synthesis and characterization of Malachite Green D5 Picrate. The procedure leverages a classical condensation reaction with a deuterated starting material, followed by oxidation and salt formation. The causality for each step, from acid catalysis to the choice of precipitating anion, is grounded in fundamental organic chemistry principles. The comprehensive suite of analytical techniques described provides a self-validating system to ensure the final product meets the high standards of identity, purity, and isotopic enrichment required for its use as an internal standard in sensitive analytical applications. Adherence to these protocols will enable researchers to confidently produce and validate this critical analytical reagent.

References

-

ResearchGate. UV-vis absorption spectra of malachite green in a solution of gold... [Link]

-

ResearchGate. H-NMR spectra of malachite green (MG) (50 mg L− 1); (1) triplets, (2)... [Link]

-

ResearchGate. Reaction scheme for the synthesis of picrate salts. [Link]

-

Orbital: The Electronic Journal of Chemistry. Direct Determination of Malachite Green and Leucomalachite Green in Natural Waters by Exploiting Solid-phase Sorption and Digita. [Link]

-

Wikipedia. Malachite green. [Link]

-

National Center for Biotechnology Information. Malachite Green and Leucomalachite Green. [Link]

-

ResearchGate. FT-IR spectra of malachite green control and malachite green treated with bacterial isolate ESPS40 (36 h). [Link]

-

International Journal of Current Medical and Pharmaceutical Research. re-synthesis of malachite green. [Link]

-

PrepChem.com. Preparation of malachite green. [Link]

-

Reddit. Question about Malachite Green synthesis : r/chemhelp. [Link]

-

Taylor & Francis. Picrate – Knowledge and References. [Link]

-

Brainly.in. Malachitegreen from benzaldehyde. [Link]

-

ResearchGate. FTIR spectra of malachite green dye 0 h (control) and the... [Link]

-

Food and Agriculture Organization of the United Nations. MALACHITE GREEN First draft prepared by Dieter Arnold, Berlin, Germany Bruno LeBizec, Nantes, France and Richard Ellis, Myrtle B. [Link]

-

ResearchGate. FT-IR spectra of crystal violet and malachite green (a1) and (b1) at... [Link]

Sources

- 1. Malachite green - Wikipedia [en.wikipedia.org]

- 2. Malachite Green and Leucomalachite Green - Gentian Violet, Leucogentian Violet, Malachite Green, Leucomalachite Green, and CI Direct Blue 218 - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. fao.org [fao.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. reddit.com [reddit.com]

- 8. journalcmpr.com [journalcmpr.com]

- 9. brainly.in [brainly.in]

- 10. researchgate.net [researchgate.net]

- 11. prepchem.com [prepchem.com]

- 12. researchgate.net [researchgate.net]

- 13. LEUCOMALACHITE GREEN(129-73-7) 13C NMR spectrum [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Absorption [Malachite green] | AAT Bioquest [aatbio.com]

- 19. periodicos.ufms.br [periodicos.ufms.br]

Malachite Green D5 Picrate molecular weight and formula

An In-Depth Technical Guide to Malachite Green D5 Picrate

Abstract

This technical guide provides a comprehensive overview of Malachite Green D5 Picrate, a deuterated analogue of Malachite Green Picrate. It details the fundamental physicochemical properties, including molecular weight and chemical formula, and explores its primary application as an internal standard in analytical chemistry. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this compound for quantitative analytical methodologies, particularly in the context of food safety and environmental monitoring.

Core Physicochemical Properties

Malachite Green D5 Picrate is an isotopically labeled salt composed of the deuterated Malachite Green cation and the picrate anion. The incorporation of five deuterium atoms on the phenyl ring creates a stable isotope-labeled (SIL) compound with a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of Malachite Green.

Molecular Structure and Formula

The chemical structure consists of two distinct ionic components: the Malachite Green D5 cation and the Picrate anion.

-

Malachite Green D5 Cation: A triphenylmethane dye structure where one phenyl ring is perdeuterated.

-

Picrate Anion: The conjugate base of picric acid (2,4,6-trinitrophenol).

The molecular formula can be represented in two ways:

The ionic formula is often preferred in analytical contexts as it clearly distinguishes the chromophoric cation from its counter-ion.

Molecular Weight

The molecular weight of Malachite Green D5 Picrate is consistently reported as:

| Property | Value | Source |

| Molecular Weight | 562.58 g/mol | [1][2][3][5] |

Minor variations to 562.59 g/mol or 562.60 g/mol may be observed depending on the source and calculation method.[4][6][7]

Analytical Applications and Rationale

The primary and most critical application of Malachite Green D5 Picrate is its use as an internal standard for the quantitative analysis of Malachite Green and its metabolite, Leucomalachite Green, in various matrices.[3][8]

The Need for an Internal Standard

Malachite Green is a potent antifungal and antiparasitic agent historically used in aquaculture. However, its use in food-producing animals is prohibited in many jurisdictions due to concerns over its carcinogenicity. Regulatory monitoring requires highly accurate and precise quantification methods to detect trace levels of Malachite Green residues in food products like fish.

Quantitative analytical methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS), are susceptible to variations that can affect accuracy. These include:

-

Matrix effects (ion suppression or enhancement)

-

Variability in sample extraction and cleanup

-

Fluctuations in instrument response

An internal standard (IS) is a compound added to samples, calibrators, and quality controls at a known concentration before sample processing. The IS should be chemically and physically similar to the analyte but mass-distinguishable. Malachite Green D5 Picrate is an ideal IS for Malachite Green analysis because it co-elutes chromatographically and experiences similar ionization and matrix effects, but its +5 mass shift allows for separate detection by the mass spectrometer. This allows for reliable correction of analytical variability, ensuring data accuracy.

Experimental Workflow: Quantification in Aquaculture Samples

The following diagram illustrates a typical workflow for the analysis of Malachite Green in fish tissue using Malachite Green D5 Picrate as an internal standard.

Caption: Workflow for MG analysis using a deuterated internal standard.

Protocol: Preparation of Internal Standard Stock Solution

This protocol describes the preparation of a 100 µg/mL stock solution of Malachite Green D5 Picrate. All handling should be performed in a calibrated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, eye shields, and a lab coat.

Materials:

-

Malachite Green D5 Picrate (Neat solid)

-

Acetonitrile (LC-MS Grade)

-

10 mL Class A volumetric flask

-

Analytical balance (readable to 0.01 mg)

-

Sonicator

Procedure:

-

Weighing: Accurately weigh approximately 1.0 mg of Malachite Green D5 Picrate solid and transfer it quantitatively to the 10 mL volumetric flask. Record the exact weight.

-

Dissolution: Add approximately 7 mL of acetonitrile to the flask.

-

Sonication: Place the flask in a sonicator bath for 10 minutes or until all solid material is completely dissolved. The solution should be a clear, colored liquid.

-

Dilution to Volume: Allow the solution to return to room temperature. Carefully add acetonitrile to the flask until the bottom of the meniscus is level with the calibration mark.

-

Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.

-

Calculation: Calculate the precise concentration of the stock solution using the following formula:

Concentration (µg/mL) = (Weight of Standard (mg) / Volume of Flask (mL)) * Purity * 1000

-

Storage: Transfer the solution to an amber glass vial, label it clearly with the compound name, concentration, solvent, preparation date, and expiry date. Store at -20°C.[7]

Safety and Handling

Malachite Green D5 Picrate is classified as a hazardous substance and must be handled with care.

-

Hazard Classifications: Acute Toxicity (Oral, Dermal, Inhalation), Explosive.

-

Signal Word: Danger.

-

Handling Precautions: Use appropriate personal protective equipment (PPE), including eye shields, face shields, gloves, and a respirator with P2 or P3 cartridges. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a designated area for explosive hazardous materials.

Always consult the Safety Data Sheet (SDS) provided by the supplier before handling this compound.

References

-

Pharmaffiliates. Malachite green D5 picrate. [Link]

-

Stable-Isotopes. Malachite Green-d5 Picrate. [Link]

-

PubChem. Malachite Green-d5 Picrate. [Link]

-

WITEGA Laboratorien. Malachite green-D5 picrate. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. stable-isotopes.com [stable-isotopes.com]

- 4. achemtek.com [achemtek.com]

- 5. Malachite green D5 picrate | LGC Standards [lgcstandards.com]

- 6. Malachite green-D5 picrate - Traceable Reference Standard for Residue Analysis (CAS 1258668-21-1) [witega.de]

- 7. Malachite Green-d5 picrate | TargetMol [targetmol.com]

- 8. medchemexpress.com [medchemexpress.com]

Navigating the Solubility Landscape of Malachite Green D5 Picrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling Malachite Green D5 Picrate

Malachite Green, a triphenylmethane dye, is a compound of significant interest across various scientific disciplines, from its use as a biological stain to a controversial antimicrobial agent in aquaculture.[1][2] The deuterated analogue, Malachite Green D5 Picrate, offers a stable isotope-labeled internal standard crucial for sensitive and accurate quantitative analysis in complex matrices, particularly in pharmacokinetic and metabolic studies.[3] This guide delves into the critical, yet often overlooked, physicochemical property of Malachite Green D5 Picrate: its solubility in organic solvents. A thorough understanding of its solubility is paramount for the successful design and execution of analytical methods, the development of robust formulations, and the optimization of reaction conditions.

This document provides a comprehensive exploration of the theoretical principles governing the solubility of Malachite Green D5 Picrate, offers predictive insights into its behavior in a range of common organic solvents, and presents a detailed experimental protocol for the empirical determination of its solubility.

Core Principles Governing Solubility: A Molecular Perspective

The solubility of a compound is a complex interplay between the intrinsic properties of the solute and the solvent, as well as external factors such as temperature and pressure. For an ionic compound like Malachite Green D5 Picrate, the adage "like dissolves like" provides a foundational, albeit simplified, framework for understanding its solubility behavior.

The Solute: Malachite Green D5 Picrate

-

The Cation: The Malachite Green D5 cation possesses a delocalized positive charge across its triphenylmethane scaffold.[1] While the overall structure is large and contains nonpolar phenyl groups, the presence of the charged dimethylamino groups imparts a degree of polarity. The five deuterium atoms on one of the phenyl rings are not expected to significantly alter the solubility compared to the non-deuterated form.

-

The Anion: The picrate anion (2,4,6-trinitrophenolate) is a large, organic anion. The presence of three nitro groups makes it electron-withdrawing and contributes to its overall polarity.

The combination of a large, delocalized cation and a large organic anion results in an ion pair with mixed polar and nonpolar characteristics.

The Solvent: A Spectrum of Interactions

The ability of an organic solvent to dissolve Malachite Green D5 Picrate is governed by several key properties:

-

Polarity: Polar solvents, particularly those with a high dielectric constant, are generally more effective at stabilizing the separated cation and anion, thereby favoring dissolution.

-

Protic vs. Aprotic: Polar protic solvents (e.g., alcohols) can engage in hydrogen bonding, which may interact with the nitrogen atoms of the cation or the oxygen atoms of the anion. Polar aprotic solvents (e.g., acetone, acetonitrile) lack this hydrogen-bonding capability but possess a significant dipole moment that can facilitate dissolution through dipole-dipole interactions.

-

Nonpolar Solvents: Nonpolar solvents (e.g., hexane, toluene) are generally poor solvents for ionic compounds as they cannot effectively solvate the charged species. However, the presence of the large, nonpolar phenyl rings in the Malachite Green cation may allow for some limited solubility in aromatic or less polar solvents.

Predicted Solubility Profile of Malachite Green D5 Picrate in Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Alcohols | Methanol, Ethanol | Soluble to Very Soluble | These polar protic solvents can effectively solvate both the cation and anion through hydrogen bonding and dipole-dipole interactions. Malachite green is known to be soluble in methanol and ethanol.[4][5] |

| Ketones | Acetone | Soluble | A polar aprotic solvent with a significant dipole moment capable of stabilizing the ionic components of the solute. |

| Esters | Ethyl Acetate | Sparingly to Slightly Soluble | Less polar than ketones, offering a moderate ability to solvate the ion pair. |

| Ethers | Diethyl Ether | Slightly to Very Slightly Soluble | A relatively nonpolar solvent with limited ability to stabilize charged species. However, some interaction with the nonpolar regions of the cation is possible. |

| Halogenated Hydrocarbons | Dichloromethane, Chloroform | Soluble | These solvents have a moderate polarity and are effective at dissolving a wide range of organic compounds, including those with some ionic character. |

| Aromatic Hydrocarbons | Toluene, Benzene | Slightly Soluble | While nonpolar, the π-systems of these solvents can interact with the phenyl rings of the Malachite Green cation, leading to some degree of solubility. Triphenylmethane, the core of malachite green, is soluble in benzene.[7][8] |

| Nonpolar Aliphatic Hydrocarbons | Hexane, Heptane | Insoluble to Very Slightly Soluble | These solvents lack the polarity to effectively solvate the ionic components of Malachite Green D5 Picrate. |

| Amides | Dimethylformamide (DMF) | Very Soluble | A highly polar aprotic solvent with a high dielectric constant, making it an excellent solvent for many ionic compounds. |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Very Soluble | A highly polar aprotic solvent known for its exceptional solvating power for a wide range of compounds, including salts. |

Experimental Determination of Solubility: A Validated Protocol

Given the predictive nature of the information above, experimental verification of solubility is crucial for any research or development application. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.

I. Materials and Reagents

-

Malachite Green D5 Picrate

-

Selected organic solvent (analytical grade or higher)

-

Deionized water (for cleaning)

-

Acetone (for cleaning)

II. Apparatus

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps and PTFE-lined septa

-

Temperature-controlled orbital shaker or water bath with magnetic stirrer

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

Calibrated pipettes

-

UV-Vis spectrophotometer

III. Experimental Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of Malachite Green D5 Picrate to a vial. The presence of undissolved solid is essential to ensure saturation.

-

Accurately add a known volume or mass of the chosen organic solvent to the vial.

-

Tightly seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient duration to reach equilibrium. A typical equilibration time is 24 to 72 hours. It is advisable to test multiple time points to confirm that equilibrium has been achieved.

-

-

Phase Separation:

-

Allow the vial to stand undisturbed at the equilibration temperature for at least 24 hours to allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any suspended solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of Malachite Green D5 Picrate of known concentrations in the same organic solvent.

-

Measure the absorbance of the standard solutions and the filtered sample solution at the wavelength of maximum absorbance (λmax) for Malachite Green (around 621 nm) using a UV-Vis spectrophotometer.[1]

-

Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

-

Determine the concentration of the filtered sample solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of Malachite Green D5 Picrate in the chosen solvent, typically expressed in mg/mL or g/100 g of solvent.

-

Visualization of Key Concepts

The following diagram illustrates the conceptual relationship between solvent properties and the dissolution of Malachite Green D5 Picrate.

Caption: Factors influencing the dissolution of Malachite Green D5 Picrate.

Conclusion

While specific quantitative solubility data for Malachite Green D5 Picrate remains elusive in readily accessible literature, a comprehensive understanding of its chemical structure and the fundamental principles of solubility allows for a robust predictive framework. This guide has provided a detailed theoretical background, a qualitative assessment of its likely solubility in a range of organic solvents, and a rigorous experimental protocol for its empirical determination. For researchers, scientists, and drug development professionals, this knowledge is instrumental in the effective utilization of this important analytical standard, ensuring the accuracy and reliability of experimental outcomes. The provided methodologies empower users to generate the precise solubility data required for their specific applications, bridging the gap between theoretical understanding and practical implementation.

References

-

ChemBK. Malachite green. Available from: [Link]

-

CAMEO. Malachite Green. Available from: [Link]

-

Wikipedia. Malachite green. Available from: [Link]

-

PubChem. Malachite Green. Available from: [Link]

-

ResearchGate. Physicochemical properties of malachite green. Available from: [Link]

-

Scribd. Dye Solubility Test. Available from: [Link]

-

Solubility of Things. Triphenylmethane. Available from: [Link]

-

ResearchGate. A new method for the determination of the solubility of disperse dyes. Available from: [Link]

-

ResearchGate. A New Method of Determining the Solubility of Disperse Dyes. Available from: [Link]

-

Wikipedia. Triphenylmethane. Available from: [Link]

-

Chemistry Learner. Malachite Green: Definition, Synthesis, Properties and Applications. Available from: [Link]

-

YouTube. Chem Lab: Chromatography Paper, Solvents and Dyes. Available from: [Link]

-

ResearchGate. Solvent effects on the spectroscopic properties of triarylmethane dyes. Available from: [Link]

-

PubChem. Malachite Green-d5 Picrate. Available from: [Link]

-

Chemsrc. Malachite green. Available from: [Link]

-

WITEGA Laboratorien Berlin-Adlershof GmbH. Malachite green-D5 picrate. Available from: [Link]

-

Lancashire Online Knowledge. THE CHEMISTRY OF SOME DI- AND TRI-PHENYLMETHANIE DYES. Available from: [Link]

-

PubChem. Malachite Green-d5. Available from: [Link]

Sources

- 1. Malachite green - Wikipedia [en.wikipedia.org]

- 2. Malachite Green: Definition, Synthesis, Properties and Applications [sciencedoze.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cameo.mfa.org [cameo.mfa.org]

- 5. Malachite Green | C23H25ClN2 | CID 11294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Malachite green | CAS#:569-64-2 | Chemsrc [chemsrc.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Triphenylmethane - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Stability and Storage of Malachite Green D5 Picrate

Abstract

This technical guide provides a comprehensive overview of the critical stability and storage considerations for Malachite Green D5 Picrate. Designed for researchers, scientists, and drug development professionals, this document synthesizes chemical principles with practical, field-proven insights to ensure the integrity and safe handling of this complex organic salt. The guide delves into the inherent chemical properties of both the Malachite Green D5 cation and the picrate anion, offering a detailed analysis of their individual and combined stability profiles under various environmental stressors. Furthermore, this document outlines robust, self-validating protocols for stability testing and provides authoritative recommendations for optimal storage conditions. By elucidating the causality behind experimental choices and grounding all recommendations in established scientific literature, this guide serves as an essential resource for maintaining the quality, safety, and reliability of Malachite Green D5 Picrate in a laboratory setting.

Introduction: Deconstructing Malachite Green D5 Picrate

Malachite Green D5 Picrate is a complex organic salt comprised of a deuterated triphenylmethane dye cation, Malachite Green D5, and a nitroaromatic anion, picrate. The deuteration of the Malachite Green cation makes it a valuable internal standard for mass spectrometry-based quantitative analyses. However, the combination of these two moieties presents unique stability and safety challenges that necessitate a thorough understanding of their individual and synergistic properties.

The Malachite Green D5 cation is susceptible to degradation through several pathways, including N-demethylation and cleavage of its triphenylmethane structure.[1] Its stability is significantly influenced by factors such as pH and exposure to light.[2][3]

The picrate anion (2,4,6-trinitrophenolate) is derived from picric acid, a notoriously unstable and explosive compound, especially in its dry, crystalline form.[4][5] Picric acid and its salts are highly sensitive to shock, heat, and friction.[6][7] The presence of the picrate anion, therefore, dictates stringent handling and storage protocols to mitigate the risk of energetic decomposition.

The interaction between the cation and the picrate counter-ion can also influence the overall stability of the salt. The nature of the counter-ion has been shown to affect the photophysical properties and photostability of polymethine dyes by modulating ground state desymmetrization.[8]

This guide will systematically explore these factors to provide a holistic understanding of Malachite Green D5 Picrate's stability and to establish best practices for its storage and handling.

Chemical Stability Profile

The overall stability of Malachite Green D5 Picrate is a multifactorial issue, with degradation influenced by temperature, light, pH, and the inherent reactivity of its constituent ions.

Thermal Stability

Key Considerations:

-

Exothermic Decomposition: Picrate salts can undergo rapid, exothermic decomposition upon heating, which can be initiated by shock or friction, especially when dry.[6]

-

Influence of Hydration: The presence of water can stabilize picric acid and its salts. Picric acid is often stored wetted with at least 10% water to reduce its explosive hazard.[5][10] However, it is crucial to prevent the material from drying out, as this significantly increases its sensitivity.

Photostability

Malachite Green is known to be susceptible to photodegradation.[3] Exposure to light, particularly in the UV spectrum, can lead to the cleavage of the triphenylmethane structure and N-demethylation, resulting in the fading of its characteristic green color.[3] The picrate anion, being a nitroaromatic compound, can also be reactive under UV irradiation.

The counter-ion can play a significant role in the photostability of organic dyes.[8] While specific studies on the picrate's effect on Malachite Green's photostability are limited, the highly conjugated system of the picrate anion could potentially influence the excited-state dynamics of the Malachite Green D5 cation.

pH Stability

The stability of Malachite Green is highly pH-dependent. In aqueous solutions, it exists in equilibrium with its colorless carbinol form. This equilibrium is influenced by the pH of the medium. The degradation of Malachite Green is generally observed to be influenced by pH, with different degradation rates reported under acidic, neutral, and basic conditions.[1][2][11]

Recommended Storage and Handling Conditions

Given the hazardous nature of the picrate anion and the sensitivity of the Malachite Green D5 cation, strict adherence to proper storage and handling protocols is paramount.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store at +20°C.[3] Some suppliers recommend -20°C for long-term storage of the powder and -80°C for solutions.[12] | Cool temperatures slow down the rate of chemical degradation. For the picrate salt, avoiding high temperatures is critical to prevent thermal decomposition. |

| Light | Store in a dark, light-resistant container. | To prevent photodegradation of the Malachite Green D5 cation. |

| Atmosphere | Store in a tightly sealed container in a dry, well-ventilated area. | To prevent the ingress of moisture which can affect the stability of the salt, and to prevent the material from drying out completely, which increases the explosion hazard of the picrate.[13] |

| Container | Use glass or other inert containers. AVOID METAL CONTAINERS AND METAL SPATULAS. | Picric acid and picrates can form highly sensitive and explosive metal picrate salts with many metals, including copper, lead, zinc, and iron.[4][6] |

Handling Procedures

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles are mandatory.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.

-

Body Protection: A lab coat should be worn to protect clothing and skin.

-

Respiratory Protection: If handling the powder and there is a risk of dust generation, a respirator may be necessary.[13]

Safe Handling Practices:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid generating dust.

-

Do not grind or subject the solid material to shock or friction.

-

Use plastic or ceramic spatulas for transferring the solid. Never use metal spatulas. [6]

-

Ensure the material does not come into contact with concrete, as this can form friction-sensitive calcium picrate.[4]

-

Clean up spills promptly, avoiding dry sweeping. Wet the spilled material before cleaning it up.

Experimental Protocols for Stability Assessment

A robust stability testing program is essential to determine the shelf-life and to ensure the quality of Malachite Green D5 Picrate. The following protocols are designed as self-validating systems.

Analytical Method for Stability Indicating Assay

A stability-indicating analytical method is one that can accurately quantify the active ingredient without interference from its degradation products. For Malachite Green D5 Picrate, a High-Performance Liquid Chromatography (HPLC) method with UV-Vis or Mass Spectrometric (MS) detection is recommended.

Methodology:

-

Chromatographic System: A reverse-phase C18 column is suitable for the separation.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

-

Detection:

-

UV-Vis: Monitor at the λmax of Malachite Green (around 618 nm) to quantify the parent compound.

-

MS: Mass spectrometry provides higher specificity and can be used to identify and quantify degradation products.

-

-

Validation: The method must be validated according to ICH guidelines to ensure linearity, accuracy, precision, specificity, and robustness.

Long-Term Stability Study

This study evaluates the stability of the product under recommended storage conditions.

Protocol:

-

Sample Preparation: Store aliquots of at least three different batches of Malachite Green D5 Picrate in its final proposed packaging.

-

Storage Conditions: Store the samples at the recommended long-term storage temperature (e.g., +20°C or -20°C) and protect from light.

-

Testing Frequency: Test the samples at initial (time zero), 3, 6, 9, 12, 18, and 24 months.

-

Analysis: At each time point, analyze the samples for appearance, purity (by HPLC), and the presence of degradation products.

Accelerated Stability Study

This study is designed to predict the long-term stability by subjecting the product to elevated stress conditions.[13]

Protocol:

-

Sample Preparation: Prepare samples as for the long-term study.

-

Storage Conditions: Store samples at an elevated temperature (e.g., 40°C) and controlled humidity (e.g., 75% RH).

-

Testing Frequency: Test the samples at initial (time zero), 1, 3, and 6 months.[4]

-

Analysis: Analyze the samples as in the long-term study. The data can be used with the Arrhenius equation to predict the shelf-life at the recommended storage temperature.

Forced Degradation Study

This study is performed to identify potential degradation products and to establish the degradation pathways.

Protocol:

Subject the Malachite Green D5 Picrate to the following stress conditions:

-

Acid Hydrolysis: Treat with a dilute acid (e.g., 0.1 M HCl) at an elevated temperature.

-

Base Hydrolysis: Treat with a dilute base (e.g., 0.1 M NaOH) at an elevated temperature.

-

Oxidation: Treat with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Photodegradation: Expose the sample (solid and in solution) to a light source according to ICH Q1B guidelines.

-

Thermal Stress: Heat the solid sample at an elevated temperature (e.g., 60°C).

Analyze the stressed samples by a validated stability-indicating HPLC method, preferably with MS detection, to identify and characterize the degradation products.

Visualizations

Logical Relationship of Stability Factors

Caption: Factors influencing the stability of Malachite Green D5 Picrate.

Experimental Workflow for Stability Testing

Caption: Workflow for assessing the stability of Malachite Green D5 Picrate.

Conclusion

The stability and safe handling of Malachite Green D5 Picrate are of paramount importance for its effective use in research and development. This technical guide has provided a detailed examination of the factors influencing its stability, drawing upon the known properties of its constituent ions. The inherent hazards associated with the picrate anion necessitate stringent adherence to the storage and handling protocols outlined herein. By implementing the recommended stability testing programs, researchers can ensure the quality and integrity of this compound, leading to more reliable and reproducible scientific outcomes. A thorough understanding of the principles discussed in this guide is essential for any professional working with this and other complex organic salts.

References

-

Lin, H. H., Lim, I., & Sletten, E. M. (n.d.). Counterion Exchange Enhances the Brightness and Photostability of a Fluorous Cyanine Dye. ChemRxiv. [Link]

-

Khan, A. A., Waseem, A., & Mabood, F. (2022). Degradation of malachite green by UV/H2O2 and UV/H2O2/Fe2+ processes: kinetics and mechanism. PubMed Central. [Link]

-

Khanvilkar, M. B., Nikumbh, A. K., Patange, S. M., & Gugale, G. S. (n.d.). Effect of pH on degradation of malachite green. Reaction conditions: dye concentration = 2.50 × 10−5 M, light intensity = 600 Wm⁻², and cerium-cadmium oxide = 0.03 g in 50 mL dye solution. ResearchGate. [Link]

-

Anquan Chemical. (2026, January 6). What are the safety precautions when handling organic salts? Anquan Chemical Blog. [Link]

-

Transport Canada. (2024, November 7). Picric acid and picrate salts. Transport Canada. [Link]

-

PubChem. (n.d.). Picric Acid. PubChem. [Link]

-

Matsukawa, T., et al. (n.d.). Synthesis and properties of lead picrates. ResearchGate. [Link]

-

European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products. European Medicines Agency. [Link]

-

University of Wisconsin-Madison. (n.d.). Safe Handling of Picric Acid. Environment, Health & Safety. [Link]

-

MDPI. (n.d.). Quantitative Analysis of Malachite Green in Environmental Samples Using Liquid Chromatography-Mass Spectrometry. MDPI. [Link]

-

Concordia University. (n.d.). Picric Acid Safety Guidelines. Concordia University. [Link]

-

U.S. Department of Agriculture. (n.d.). Determination and Confirmation of Malachite Green and Crystal violet by UHPLC-MS-MS. U.S. Department of Agriculture. [Link]

-

Wayne State University. (n.d.). Picric Acid fact sheet. Wayne State University. [Link]

-

From Nature With Love. (n.d.). Salt Storage Tips and Guidelines. From Nature With Love. [Link]

-

Zenodo. (2025, March 3). TOXICOLOGICAL IMPACT OF MALACHITE GREEN ON HUMANS. Zenodo. [Link]

-

Srivastava, S., Sinha, R., & Roy, D. (2004). Toxicological effects of malachite green. PubMed. [Link]

-

Clemmensen, S., Jensen, J. C., Jensen, N. J., Meyer, O., Olsen, P., & Würtzen, G. (1984). Toxicological studies on malachite green: a triphenylmethane dye. PubMed. [Link]

-

Sheng, M., Frurip, D., & Gorman, D. (2015, September 8). Reactive Chemical Hazards of Diazonium Salts. ResearchGate. [Link]

-

Ju, J., et al. (2018, November 22). Counter Anion Effect on the Photophysical Properties of Emissive Indolizine-Cyanine Dyes in Solution and Solid State. PubMed Central. [Link]

-

Antonova, T. V. (2005). Use of triphenylmethane dyes for the spectrophotometric determination of polymer flocculants in aqueous solutions. SciSpace. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. PubMed Central. [Link]

-

Penney, D. P., Powers, J. M., Willis, C., Churukian, C., & Henwood, A. (n.d.). Stain and dye stability over a 30-year period: a comparison of certified dye powders by the Biological Stain Commission. PubMed. [Link]

-

ACD/Labs. (2025, February 27). Making Accelerated Predictive Stability Studies Even Faster with Software. ACD/Labs. [Link]

-

FreeThink Technologies, Inc. (n.d.). Accelerated Stability Modeling of Drug Products using ASAPprime®. FreeThink Technologies, Inc.. [Link]

-

Egyptian Drug Authority. (n.d.). Guideline for Stability Study of Imported Drug Substance and Drug Product for human and biological products submitted according to ministerial decree 890/2018. Egyptian Drug Authority. [Link]

-

From Nature With Love. (n.d.). Salt Storage Tips and Guidelines. From Nature With Love. [Link]

Sources

- 1. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]

- 2. chemrxiv.org [chemrxiv.org]

- 3. chemicalbook.com [chemicalbook.com]

- 4. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 5. freethinktech.com [freethinktech.com]

- 6. mdpi.com [mdpi.com]

- 7. humiditycontrol.com [humiditycontrol.com]

- 8. Counterion Exchange Enhances the Brightness and Photostability of a Fluorous Cyanine Dye - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ema.europa.eu [ema.europa.eu]

- 10. zenodo.org [zenodo.org]

- 11. Toxicological effects of malachite green - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Toxicological studies on malachite green: a triphenylmethane dye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. acdlabs.com [acdlabs.com]

Deconstructing the Certificate of Analysis: A Technical Guide to Malachite Green D5 Picrate

For distribution to: Researchers, scientists, and drug development professionals

Introduction: Beyond the Paper - The Role of a Certificate of Analysis in Rigorous Science

In the realm of analytical science, and particularly in regulated environments such as drug development and food safety, the Certificate of Analysis (CoA) is more than a mere quality control document; it is the foundational record that underpins the validity of experimental data. For a critical reagent like Malachite Green D5 Picrate, an internal standard used for the quantification of the banned fungicide Malachite Green, the CoA is a testament to its identity, purity, and fitness for purpose.[1][2] This guide will deconstruct a typical Certificate of Analysis for Malachite Green D5 Picrate, delving into the scientific principles and methodologies behind each reported value. Our objective is to empower the end-user to not only understand the data presented but to also appreciate the causality behind the analytical choices, thereby ensuring the integrity of their own results.

Malachite Green D5 Picrate is a deuterated analog of Malachite Green, a triphenylmethane dye.[3] Its primary application is as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) methods to quantify residues of Malachite Green and its major metabolite, Leuco-Malachite Green, in various matrices, most notably in aquacultured fish.[4][5][6][7] The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby enabling accurate and precise quantification.[4]

This guide will be structured to mirror the logical flow of a comprehensive CoA, providing in-depth explanations of the analytical techniques employed, the rationale for their selection, and detailed experimental protocols.

Part 1: Absolute Identification - Confirming the Molecular Identity

The first and most critical section of any CoA for a reference standard is the unequivocal confirmation of the compound's identity. For Malachite Green D5 Picrate, this involves verifying the molecular structure, mass, and isotopic labeling.

Mass Spectrometry: The Gold Standard for Molecular Weight Verification

The "Why": Mass spectrometry (MS) is the definitive technique for determining the molecular weight of a compound. For Malachite Green D5 Picrate, high-resolution mass spectrometry (HRMS) is often employed to confirm the elemental composition with a high degree of accuracy. This technique provides a measured mass that can be compared to the theoretical mass calculated from the chemical formula (C₂₉D₅H₂₂N₅O₇).[3][8]

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

-

Sample Preparation: A dilute solution of Malachite Green D5 Picrate is prepared in an appropriate solvent, typically acetonitrile or methanol, at a concentration of approximately 1 µg/mL.

-

Infusion: The solution is directly infused into the electrospray ionization (ESI) source of a time-of-flight (TOF) mass spectrometer.

-

Ionization: A high voltage is applied to the ESI needle, creating a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become charged, forming protonated molecules, in this case, the Malachite Green D5 cation, [M]⁺.

-

Mass Analysis: The ions are accelerated into the flight tube of the TOF analyzer. The time it takes for an ion to travel the length of the tube is directly proportional to its mass-to-charge ratio (m/z).

-

Data Interpretation: The resulting mass spectrum will show a prominent peak corresponding to the [M]⁺ of the Malachite Green D5 cation. The measured m/z is then compared to the theoretical m/z to confirm the molecular weight and elemental composition.

Data Presentation: Identity Confirmation

| Parameter | Specification | Result | Method |

| Identity | Conforms to structure | Conforms | ¹H-NMR, ¹³C-NMR, HRMS |

| Molecular Formula | C₂₉D₅H₂₂N₅O₇ | Confirmed | HRMS |

| Molecular Weight | 562.58 g/mol | 562.2224 (cation) | HRMS |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Structure

The "Why": While mass spectrometry confirms the molecular weight, Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure, including the connectivity of atoms and the position of the deuterium labels. ¹H-NMR (proton NMR) is used to verify the absence of protons at the deuterated positions on the phenyl ring, while ¹³C-NMR (carbon NMR) confirms the carbon skeleton of the molecule.

Experimental Protocol: ¹H-NMR Spectroscopy

-

Sample Preparation: A few milligrams of the Malachite Green D5 Picrate are dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Data Acquisition: The sample is placed in the strong magnetic field of an NMR spectrometer, and a radiofrequency pulse is applied. The resulting signal (Free Induction Decay or FID) is recorded.

-

Data Processing: A Fourier transform is applied to the FID to generate the NMR spectrum.

-

Spectral Interpretation: The spectrum is analyzed for the chemical shifts, integration, and coupling patterns of the proton signals. For Malachite Green D5 Picrate, the key verification is the significant reduction or absence of signals corresponding to the protons on the deuterated phenyl ring compared to the spectrum of non-labeled Malachite Green.

Mandatory Visualization: Malachite Green D5 Picrate Structure

Caption: Structure of Malachite Green D5 Picrate.

Part 2: Purity and Strength - Quantifying the Analyte

This section of the CoA addresses the purity of the analytical standard, which is paramount for its use in quantitative analysis.

Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)

The "Why": HPLC is a powerful separation technique used to determine the purity of a compound by separating it from any potential impurities. By using a UV-Vis detector, the peak area of the main component can be compared to the total area of all peaks in the chromatogram to calculate the purity, often expressed as a percentage. For a colored compound like Malachite Green, a wavelength of maximum absorbance (λmax), around 618 nm, is typically used for detection.[1][9]

Experimental Protocol: Reversed-Phase HPLC with UV-Vis Detection

-

Sample Preparation: A stock solution of Malachite Green D5 Picrate is prepared in a suitable solvent (e.g., acetonitrile) and then diluted to a working concentration.

-

Chromatographic System:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or formic acid) is typically employed.

-

Flow Rate: A standard flow rate of 1.0 mL/min is often used.

-

Detector: A UV-Vis detector is set to monitor the absorbance at the λmax of Malachite Green.

-

-

Injection and Separation: A small volume of the sample solution is injected onto the column. The components of the sample are separated based on their affinity for the stationary phase and the mobile phase.

-

Data Analysis: The resulting chromatogram is integrated to determine the peak areas. The purity is calculated as: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation: Chromatographic Purity

| Parameter | Specification | Result | Method |

| Purity (HPLC) | ≥ 98.0% | 99.5% | HPLC-UV (618 nm) |

Assay (Strength) by Quantitative NMR (qNMR) or Mass Balance

The "Why": While HPLC provides a measure of chromatographic purity, the assay, or strength, of the standard provides a more accurate measure of the true concentration of the analyte. This is often determined by a mass balance approach or by Quantitative NMR (qNMR).

-

Mass Balance: This method involves summing the percentages of all known impurities (e.g., water content, residual solvents, inorganic impurities) and subtracting this total from 100%.

-

qNMR: This is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound. The integral of a specific proton signal of the analyte is compared to the integral of a known amount of a certified internal standard.

Experimental Protocol: Mass Balance Approach

-

Water Content (Karl Fischer Titration): The water content is determined by coulometric or volumetric Karl Fischer titration.

-

Residual Solvents (Headspace Gas Chromatography - GC): The sample is heated in a sealed vial, and the volatile solvents in the headspace are analyzed by GC with a flame ionization detector (FID).

-

Non-Volatile/Inorganic Impurities (Thermogravimetric Analysis - TGA or Sulphated Ash): TGA measures the change in mass of a sample as it is heated, which can indicate the presence of non-volatile impurities. The sulphated ash test determines the amount of inorganic residue after ignition.

-

Calculation: Assay = 100% - (% Water + % Residual Solvents + % Non-Volatile Impurities + % Chromatographic Impurities)

Data Presentation: Assay and Impurity Profile

| Parameter | Specification | Result | Method |

| Assay (by Mass Balance) | Report Value | 99.2% | Mass Balance |

| Water Content | ≤ 0.5% | 0.2% | Karl Fischer |

| Residual Solvents | Report Value | < 0.1% | Headspace GC |

| Non-Volatile Residue | ≤ 0.1% | < 0.05% | TGA |

Part 3: Application-Specific Validation - Isotopic Purity

For a deuterated internal standard, confirming the isotopic purity is essential to ensure that it does not contribute significantly to the signal of the non-labeled analyte being quantified.

Isotopic Purity by LC-MS/MS

The "Why": LC-MS/MS is the ideal technique to determine the isotopic purity of Malachite Green D5 Picrate. By monitoring the mass transitions of both the deuterated standard and the non-labeled Malachite Green, the percentage of the non-labeled form present as an impurity in the deuterated standard can be accurately determined.

Experimental Protocol: LC-MS/MS Analysis

-

Sample Preparation: A solution of Malachite Green D5 Picrate is prepared at a concentration relevant to its intended use as an internal standard.

-

LC-MS/MS System:

-

LC System: Same as described for HPLC purity analysis.

-

MS System: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used.

-

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for both Malachite Green and Malachite Green D5.

-

Malachite Green: e.g., m/z 329 → 313, 329 → 208[5]

-

Malachite Green D5: e.g., m/z 334 → 318, 334 → 213

-

-

Data Analysis: The peak area of the non-labeled Malachite Green transition is compared to the peak area of the deuterated Malachite Green D5 transition to calculate the isotopic purity.

Data Presentation: Isotopic Purity

| Parameter | Specification | Result | Method |

| Isotopic Purity | ≥ 99% | 99.8% | LC-MS/MS |

| Chemical Purity (as non-labeled MG) | ≤ 0.5% | 0.2% | LC-MS/MS |

Mandatory Visualization: Analytical Workflow for CoA Generation

Caption: Workflow for the generation of a Certificate of Analysis.

Conclusion: The CoA as a Cornerstone of Data Integrity

The Certificate of Analysis for Malachite Green D5 Picrate is a comprehensive document that provides a wealth of information beyond simple pass/fail criteria. By understanding the analytical techniques and the rationale behind their application, researchers can have a high degree of confidence in the quality and suitability of this critical analytical standard. This in-depth knowledge empowers scientists to critically evaluate the quality of their reagents, troubleshoot potential issues, and ultimately, produce more reliable and defensible scientific data. The CoA, when properly understood, is not just a document, but a vital tool in the pursuit of scientific excellence.

References

- Determination and Confirmation of Malachite Green and Crystal violet by UHPLC-MS-MS. United States Department of Agriculture, Food Safety and Inspection Service.

- LC–MS-MS Determination of Malachite Green and Leucomalachite Green in Fish Products.

- Determining Malachite Green and Leucomalachite Green in Food by LC/MS/MS Applic

- Determination of malachite green and leucomalachite green in a variety of aquacultured products by liquid chromatography with tandem mass spectrometry detection.

- Determination of Malachite Green and Leucomalachite Green in a Variety of Aquacultured Products by Liquid Chrom

- ISO Guide 31:2015 Reference materials — Contents of certificates, labels and accompanying documentation.

- Malachite Green in Fish (HPLC/UV).

- Direct Determination of Malachite Green and Leucomalachite Green in Natural Waters by Exploiting Solid-phase Sorption and Digita. Orbital: The Electronic Journal of Chemistry.

- HPLC Determination and MS Confirmation of Malachite Green, Gentian Violet, and Their Leuco Metabolite Residues in Channel Catfish Muscle. Journal of Agricultural and Food Chemistry.

- Determination of malachite green and crystal violet in processed fish products. Food Additives & Contaminants: Part A.

-

Fluorinated Analogs of Malachite Green: Synthesis and Toxicity. National Institutes of Health. [Link]

-

Malachite green D5 picrate solution. CRM LABSTANDARD. [Link]

-

Malachite green. Wikipedia. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. demarcheiso17025.com [demarcheiso17025.com]

- 3. MALACHITE GREEN D5 PICRATE | 1258668-21-1 [m.chemicalbook.com]

- 4. fsis.usda.gov [fsis.usda.gov]

- 5. agilent.com [agilent.com]

- 6. Determination of malachite green and leucomalachite green in a variety of aquacultured products by liquid chromatography with tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Malachite green D5 picrate | LGC Standards [lgcstandards.com]

- 9. periodicos.ufms.br [periodicos.ufms.br]

An In-depth Technical Guide to the MS/MS Fragmentation Pattern of Malachite Green D5 Picrate

Abstract

This technical guide provides a comprehensive examination of the tandem mass spectrometry (MS/MS) fragmentation behavior of Malachite Green D5 (MG-D5) Picrate. Designed for researchers, analytical scientists, and professionals in drug development and food safety, this document elucidates the structural characteristics and collision-induced dissociation (CID) pathways of this critical internal standard. We will explore the underlying principles of its fragmentation, the influence of isotopic labeling, and provide a field-proven protocol for its analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide aims to equip the reader with the necessary expertise to develop and validate robust analytical methods for the quantification of Malachite Green residues.

Introduction: The Significance of Malachite Green and its Isotopic Analog

Malachite Green (MG) is a triphenylmethane dye with potent antifungal and antiparasitic properties.[1] Historically, it has seen widespread use in the aquaculture industry to control infections in fish and fish eggs.[2] However, mounting evidence of its potential carcinogenicity and the persistence of its primary metabolite, Leucomalachite Green (LMG), in fatty tissues has led to its ban in food-producing animals in numerous countries, including the United States and the European Union.[1][2]

Regulatory monitoring for illicit MG use necessitates highly sensitive and specific analytical methods. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for this purpose, offering unparalleled selectivity and low detection limits.[3][4] The accuracy of quantification in complex matrices like animal tissue is critically dependent on the use of an appropriate internal standard. Malachite Green D5 (MG-D5), a stable isotope-labeled analog of MG, is the preferred choice. It co-elutes with the unlabeled analyte and exhibits identical chemical behavior during sample extraction and ionization, thus effectively compensating for matrix effects and variations in analytical recovery.[5] This guide focuses on MG-D5 supplied as a picrate salt, a common counter-ion for cationic dyes.

Principles of ESI-MS/MS and Collision-Induced Dissociation (CID)

The analysis of MG-D5 is typically performed using Electrospray Ionization (ESI) in the positive ion mode, coupled with a triple quadrupole mass spectrometer.

-

Electrospray Ionization (ESI): In ESI, the analyte solution is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. For Malachite Green, which is a cationic dye, this process is highly efficient, yielding the protonated molecular ion, [M]+. The picrate salt form readily dissociates in solution, and the picrate anion does not typically interfere with the positive mode analysis of the MG-D5 cation, although high salt concentrations can potentially lead to ion suppression.[6][7]

-

Tandem Mass Spectrometry (MS/MS): In a tandem mass spectrometer, ions are subjected to multiple stages of mass analysis. In a typical triple quadrupole setup for MG-D5 analysis:

-

Q1 (First Quadrupole): Selects the precursor ion of MG-D5 (the [M]+ ion) based on its mass-to-charge ratio (m/z).

-

q2 (Collision Cell): The selected precursor ion is accelerated into a chamber filled with an inert gas (e.g., argon or nitrogen). Collisions with the gas molecules convert the ion's kinetic energy into internal energy, causing it to fragment. This process is known as Collision-Induced Dissociation (CID).[8]

-

Q3 (Third Quadrupole): The resulting fragment ions, known as product ions, are mass-analyzed, generating the MS/MS spectrum.

-

This process, particularly when monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM), provides exceptional specificity and sensitivity for quantification.[9]

The MS/MS Fragmentation Pattern of Malachite Green D5

The fragmentation of Malachite Green is characterized by the cleavage of bonds around the central methane carbon. The presence of five deuterium atoms on one of the phenyl rings in MG-D5 results in a predictable mass shift in both the precursor ion and one of the key fragment ions.

Precursor Ion

In positive mode ESI, Malachite Green D5 exists as a cation with a delocalized positive charge. The precursor ion selected in Q1 is the molecular ion [M]+.

-

Malachite Green (Unlabeled): C₂₃H₂₅N₂⁺, m/z = 329.2

-

Malachite Green D5: C₂₃H₂₀D₅N₂⁺, m/z = 334.2

Collision-Induced Dissociation (CID) and Major Product Ions

Upon collision-induced dissociation in q2, the MG-D5 cation undergoes fragmentation through distinct pathways. The primary fragmentation involves the loss of neutral molecules from the parent structure.

An application note from Agilent Technologies provides insight into the fragmentation of unlabeled Malachite Green, which serves as a blueprint for understanding the D5 analog.[2] The major product ions observed for unlabeled MG are m/z 313 and m/z 208.[2]

-

Pathway 1: Loss of a Phenyl Ring The most prominent fragmentation pathway involves the cleavage of the bond between the central carbon and the non-deuterated phenyl ring. This results in the formation of a stable, resonance-delocalized product ion. For MG-D5, this pathway leads to the loss of a neutral benzene molecule (C₆H₆, 78 Da), producing a product ion at m/z 256.2 .

-

Pathway 2: Loss of the Deuterated Phenyl Ring Alternatively, cleavage of the bond between the central carbon and the deuterated phenyl ring can occur. This results in the loss of a deuterated benzene molecule (C₆HD₅, 83 Da) and the formation of a product ion at m/z 251.2 .

-

Pathway 3: Loss of N,N-dimethylaniline Another significant fragmentation pathway involves the loss of the N,N-dimethylaniline moiety. For MG-D5, if the non-deuterated N,N-dimethylphenyl group is lost, it results in a neutral loss of C₈H₁₁N (121 Da) and a product ion at m/z 213.1 .

The following diagram illustrates the proposed primary fragmentation pathways for the Malachite Green D5 cation.

Caption: A typical workflow for the extraction of Malachite Green from fish tissue.

Step-by-Step Protocol:

-

Sample Homogenization: Weigh 2.0 ± 0.1 g of homogenized fish tissue into a 50 mL polypropylene centrifuge tube.

-

Internal Standard Spiking: Add a known amount of Malachite Green D5 Picrate internal standard solution to each sample, quality control, and calibration standard.

-

Extraction: Add 10 mL of acetonitrile and 1 mL of hydroxylamine hydrochloride solution. Vortex vigorously for 1-2 minutes.

-

Centrifugation: Centrifuge the samples at ≥4000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the acetonitrile supernatant to a clean tube.

-

Solid Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

-

Load the supernatant onto the conditioned SPE cartridge.

-

Wash the cartridge with 5 mL of 40% methanol in water to remove interferences.

-

Elute the analytes with 5 mL of acetonitrile.

-

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.

-

Reconstitution: Reconstitute the dried extract in 1 mL of the initial mobile phase composition and vortex to dissolve. Transfer to an autosampler vial for analysis.

LC-MS/MS Conditions

| Parameter | Recommended Setting |

| Liquid Chromatography | |

| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5-10 µL |

| Column Temperature | 40°C |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 - 4.5 kV |

| Gas Temperature | 300 - 350°C |

| Gas Flow | 8 - 12 L/min |

| Nebulizer Pressure | 35 - 45 psi |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Conclusion